4-Amino-2,3-dihydrobenzofuran tosylate
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives has been reported in several studies . One strategy involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers an avenue for the construction of 2,3-dihydrobenzofurans .Chemical Reactions Analysis
Information about the specific chemical reactions involving “4-Amino-2,3-dihydrobenzofuran tosylate” is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the search results .Scientific Research Applications
Electrosynthesis and Characterization
One study focused on the electropolymerization of derivatives like 4-aminobenzoic acid to create polymer films used as electrochemical transducers. These polymers were characterized using techniques like SEM, FTIR, and NMR, highlighting their potential in fabricating devices like immunosensors for detecting specific biomolecules (Santos et al., 2019).
Functionalized Platforms for Biosensors
Another study delved into developing functionalized platforms using poly(4-aminobenzoic acid), a related compound, for biosensor applications. These platforms were investigated for their capacity to immobilize biomolecules and detect specific nucleic acids and peptides, showcasing their versatility in biosensing technologies (Ferreira et al., 2015).
Novel Amino Acid Synthesis
Research into the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) from 4-aminobenzoic acid demonstrates the utility of these compounds in synthesizing peptidomimetics and as scaffolds in combinatorial chemistry, offering new avenues in drug development and biochemical research (Pascal et al., 2000).
Conducting Polymer Synthesis
The synthesis and properties of conducting polymers derived from aminobenzoic acids were explored, with a focus on their electrochemical polymerization and potential applications in electronics and materials science. This research highlights the diverse applications of these compounds beyond their traditional roles (Thiemann & Brett, 2001).
Covalent Modification for Monolayer and Multilayer Films
A study on the covalent modification of surfaces with 4-aminobenzoic acid for the assembly of polyoxometalates-containing films illustrates the compounds' potential in materials science, particularly in creating layered structures for various technological applications (Liu et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, which suggest that they can induce significant molecular and cellular effects .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.C7H8O3S/c9-7-2-1-3-8-6(7)4-5-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4-5,9H2;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNASMPGECNEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC2=CC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76093-73-7 | |
Record name | 4-Benzofuranamine, 2,3-dihydro-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76093-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydrobenzofuran-4-amine 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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